methanone CAS No. 115482-69-4](/img/structure/B14304178.png)
[4-(3-Hydroxypropyl)piperidin-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)piperidin-1-ylmethanone is a chemical compound with the molecular formula C₁₅H₂₁NO₂ It features a piperidine ring, a phenyl group, and a hydroxypropyl side chain
Méthodes De Préparation
The synthesis of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Introduction of the Phenyl Group: The phenyl group is usually introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-(3-Hydroxypropyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(3-Hydroxypropyl)piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenyl group can engage in hydrophobic interactions with proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-Hydroxypropyl)piperidin-1-ylmethanone include:
Propriétés
Numéro CAS |
115482-69-4 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
[4-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H21NO2/c17-12-4-5-13-8-10-16(11-9-13)15(18)14-6-2-1-3-7-14/h1-3,6-7,13,17H,4-5,8-12H2 |
Clé InChI |
OKYVFTBOZSPEHL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCCO)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


borane](/img/structure/B14304097.png)
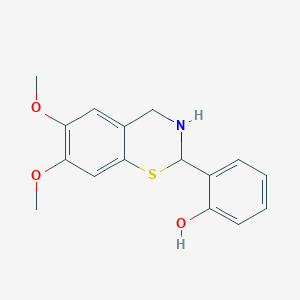

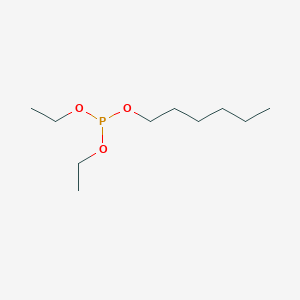
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
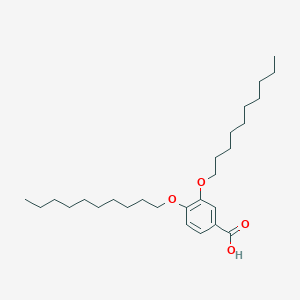
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
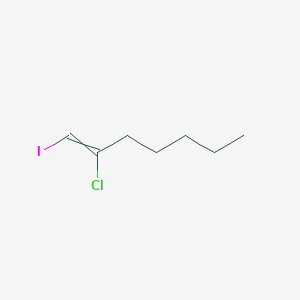
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
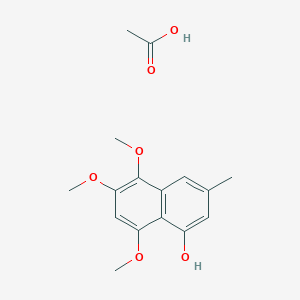
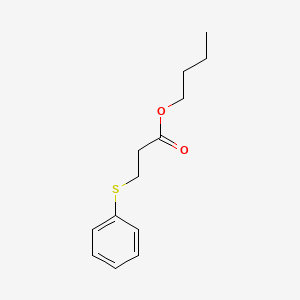
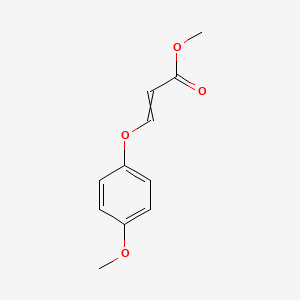
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

